3-[(1-Adamantylcarbonyl)amino]propanoic acid
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Overview
Description
3-[(1-Adamantylcarbonyl)amino]propanoic acid is a compound with the molecular formula C14H21NO3 and a molecular weight of 251.321 g/mol . It is primarily used in proteomics research . The compound features an adamantyl group, which is known for its stability and unique structural properties.
Preparation Methods
The synthesis of 3-[(1-Adamantylcarbonyl)amino]propanoic acid typically involves the reaction of 1-adamantanecarboxylic acid with propanoic acid derivatives under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-[(1-Adamantylcarbonyl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The adamantyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-[(1-Adamantylcarbonyl)amino]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving protein interactions and stability.
Medicine: Research into potential therapeutic applications, including drug development, is ongoing.
Industry: The compound’s stability and unique properties make it useful in various industrial applications.
Mechanism of Action
The mechanism of action of 3-[(1-Adamantylcarbonyl)amino]propanoic acid involves its interaction with specific molecular targets. The adamantyl group provides stability and enhances the compound’s ability to interact with proteins and other biomolecules. The pathways involved in its action are still under investigation, but it is known to affect protein stability and function .
Comparison with Similar Compounds
3-[(1-Adamantylcarbonyl)amino]propanoic acid can be compared with other adamantyl-containing compounds, such as:
1-Adamantanecarboxylic acid: Similar in structure but lacks the propanoic acid moiety.
Amantadine: An antiviral and antiparkinsonian drug with an adamantyl group.
Memantine: Used in the treatment of Alzheimer’s disease, also contains an adamantyl group.
The uniqueness of this compound lies in its specific structure, which combines the stability of the adamantyl group with the functional versatility of the propanoic acid moiety .
Properties
IUPAC Name |
3-(adamantane-1-carbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c16-12(17)1-2-15-13(18)14-6-9-3-10(7-14)5-11(4-9)8-14/h9-11H,1-8H2,(H,15,18)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UARMCZINRRNOQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368738 |
Source
|
Record name | 3-[(1-adamantylcarbonyl)amino]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24837871 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
21241-42-9 |
Source
|
Record name | 3-[(1-adamantylcarbonyl)amino]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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